molecular formula C10H9ClN2O3 B3156859 2-chloro-N-cyclopropyl-5-nitrobenzamide CAS No. 83909-70-0

2-chloro-N-cyclopropyl-5-nitrobenzamide

Cat. No.: B3156859
CAS No.: 83909-70-0
M. Wt: 240.64 g/mol
InChI Key: ZMZVYACIWILHEA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-5-nitrobenzamide (CAS: 355383-67-4; 1042623-41-5) is a benzamide derivative featuring a chloro substituent at the 2-position, a nitro group at the 5-position, and a cyclopropylamide moiety. Its molecular formula is C₁₀H₉ClN₂O₃, with an average molecular mass of 240.643 g/mol and a monoisotopic mass of 240.030170 g/mol. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVYACIWILHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281164
Record name 2-Chloro-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83909-70-0
Record name 2-Chloro-N-cyclopropyl-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83909-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyclopropylamine for the cyclopropylation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-chloro-N-cyclopropyl-5-nitrobenzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-cyclopropyl-5-nitrobenzamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

Replacing the nitro group with an amino group (NH₂) increases the compound’s basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets. The cyclopropylmethyl substituent may confer greater metabolic stability compared to the parent cyclopropylamide.

2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide

The addition of a dimethylamino group introduces electron-donating effects, altering the electronic profile of the aryl ring. This modification is leveraged in medicinal chemistry to fine-tune receptor binding and solubility.

Heterocyclic Derivatives

2-Chloro-N-cyclopropyl-5-nitropyrimidin-4-amine

Replacing the benzene ring with a pyrimidine core modifies the compound’s electronic structure and steric profile. Pyrimidine derivatives are often prioritized in drug discovery due to their ability to mimic nucleobases, enhancing target engagement.

Notes

  • CAS Number Discrepancies : The target compound and its positional isomer are associated with conflicting CAS entries (e.g., 355383-67-4 vs. 1042623-41-5), underscoring the need for rigorous verification.

Biological Activity

2-Chloro-N-cyclopropyl-5-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a nitro group , a chlorine atom , and a cyclopropyl group attached to a benzamide structure. Its molecular formula is C9H9ClN2O3C_9H_9ClN_2O_3 with a molecular weight of 240.64 g/mol. The unique combination of functional groups contributes to its distinct reactivity and biological properties.

The mechanism of action for this compound involves the bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to cytotoxic effects, particularly against cancer cells. Additionally, the chloro and cyclopropyl groups may enhance the compound's binding affinity to specific molecular targets, influencing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been noted for its potential in combating bacterial infections.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through various pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases like cancer and viral infections .

Case Studies

  • Anticancer Activity : A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death at lower concentrations compared to controls. The study highlighted the compound's potential as an anticancer agent by inducing apoptosis through reactive oxygen species (ROS) generation.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in cancer progression

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (nM)Mechanism of Action
This compound45Bioreduction of nitro group leading to ROS generation
Related Compound A60Direct enzyme inhibition
Related Compound B80Apoptosis induction via mitochondrial pathway

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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